molecular formula C21H27N5O2 B5593334 2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole

2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole

Cat. No. B5593334
M. Wt: 381.5 g/mol
InChI Key: ZTXOINBSDYJCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the introduction of various substituents to the benzimidazole core. For instance, the synthesis of 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists involved the incorporation of piperidinylalkyl groups at N-1 to optimize receptor affinity (Zarrinmayeh et al., 1998). Similarly, the synthesis of 2-piperidin-4-yl-benzimidazoles for antibacterial activities involved specific structural modifications to enhance their effectiveness against various bacterial strains (He et al., 2003).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with piperidinyl groups, is crucial for their biological activity. The orientation and spacing of these groups relative to the benzimidazole core significantly impact their binding affinity and efficacy. For example, the spatial arrangement of the piperidine ring relative to the benzimidazole moiety was found critical in determining the potency of certain compounds (Zarrinmayeh et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including functionalization and substitution, to yield compounds with desired properties. The reactivity of these compounds is influenced by the nature of the substituents and the benzimidazole core. For example, the functionalization of hydroxy groups in benzimidazoles with piperidinylalkyl groups leads to the formation of dibasic benzimidazoles with different biological activities (Zarrinmayeh et al., 1998).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-14-13-25-12-10-22-21(25)16-5-4-11-26(15-16)20(27)9-8-19-23-17-6-2-3-7-18(17)24-19/h2-3,6-7,10,12,16H,4-5,8-9,11,13-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXOINBSDYJCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)C(=O)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.